molecular formula C10H10ClN B2361190 7-chloro-2,3-dimethyl-1H-indole CAS No. 107327-44-6

7-chloro-2,3-dimethyl-1H-indole

Cat. No.: B2361190
CAS No.: 107327-44-6
M. Wt: 179.65
InChI Key: WZNRPMSUPREZGX-UHFFFAOYSA-N
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Description

7-chloro-2,3-dimethyl-1H-indole is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . A review paper highlights the construction of indoles as a moiety in selected alkaloids . Another paper discusses a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles, based on a Fischer indolisation–indole N-alkylation sequence .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . It is an important heterocyclic system that provides the skeleton to many compounds . The molecular formula of this compound is C10H10ClN, and its molecular weight is 179.65 .


Chemical Reactions Analysis

The chemical reactions of indole derivatives have been studied extensively. For example, to diminish the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis, it was essential to change the base from K2CO3 to Ag2CO3 .


Physical and Chemical Properties Analysis

Indole is crystalline and colorless in nature with specific odors . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Mechanism of Action

The mechanism of action of indole derivatives is related to their ability to bind with high affinity to multiple receptors, making them useful in developing new derivatives . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

The safety data sheet for a similar compound, 2-Chloro-1,3-dimethyl-1H-benzimidazol-3-ium chloride, suggests that it should be handled with care to avoid inhalation and contact with skin or eyes . It should be stored in a well-ventilated place with the container tightly closed .

Future Directions

The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years . The investigation of novel methods of synthesis and the development of new useful derivatives are areas of ongoing research .

Properties

IUPAC Name

7-chloro-2,3-dimethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNRPMSUPREZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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